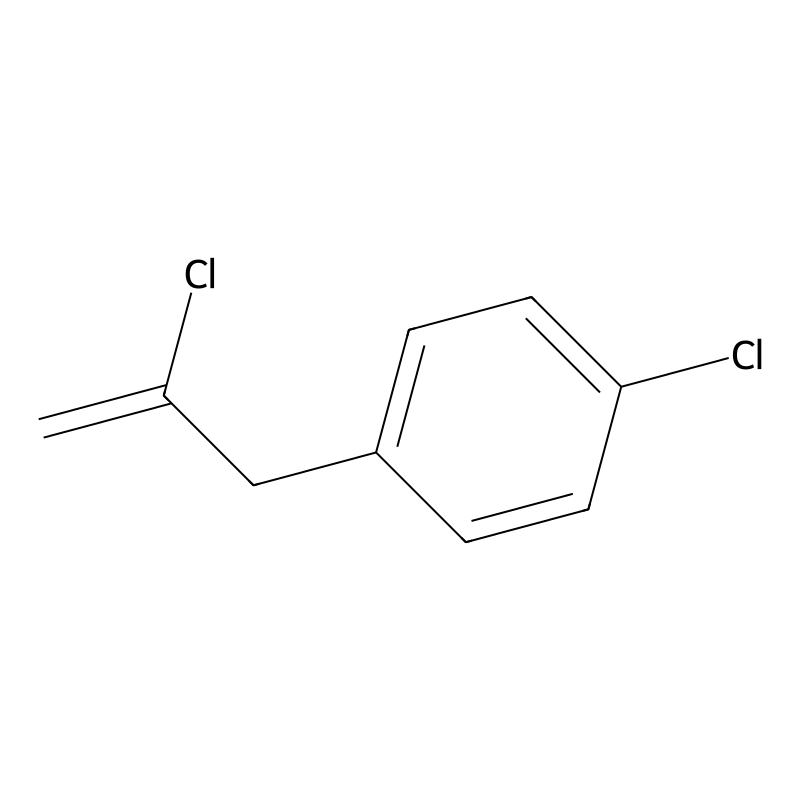

2-Chloro-3-(4-chlorophenyl)-1-propene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Specific Scientific Field

Summary of the Application

“2-Chloro-3-(4-chlorophenyl)-1-propene” is used in the synthesis of “2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone”, an important intermediate in the production of Atovaquone, a popular antimalarial drug .

Methods of Application or Experimental Procedures

The intermediate is predominantly prepared by the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with trans-4-(4-chlorophenyl) cyclohexane carboxylic acid . The synthesis involves the use of silver ions and peroxodisulphate, and the reaction conditions are optimized for consistent yield and purity . The process also involves the recovery and reuse of essential reagents and solvents .

Results or Outcomes

The novel method reported provides a commercially viable way to synthesize the intermediate with high yield and purity . The process is cost-effective and generates less effluent .

2-Chloro-3-(4-chlorophenyl)-1-propene is an organic compound characterized by the presence of a propene group substituted with chlorine and a para-chlorophenyl group. Its molecular formula is , and it features a double bond between the second and third carbon atoms of the propene chain. The compound is notable for its structural elements, which include a chlorinated aromatic ring, contributing to its chemical reactivity and potential biological activity.

- Electrophilic Aromatic Substitution: The chlorinated aromatic ring can participate in electrophilic substitution reactions, where the chlorine atom can be displaced by other electrophiles.

- Nucleophilic Additions: The double bond in the propene moiety can react with nucleophiles, leading to the formation of more complex structures.

- Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be utilized to form carbon-carbon bonds, making it valuable in synthetic organic chemistry .

Several synthesis methods have been reported for 2-Chloro-3-(4-chlorophenyl)-1-propene:

- Reactions involving Chlorinated Aromatic Compounds: A common method involves the reaction of 4-chlorobenzaldehyde with propene derivatives in the presence of a Lewis acid catalyst.

- Boronate Ester Functionalization: The compound can be synthesized through the reaction of 4-chlorophenylboronic acid with appropriate alkenes under palladium catalysis .

- Direct Halogenation: The introduction of chlorine into the aromatic system can also be achieved through direct halogenation methods.

2-Chloro-3-(4-chlorophenyl)-1-propene has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as an intermediate in the synthesis of pharmaceutical agents.

- Agrochemicals: It could be utilized in developing herbicides or pesticides owing to its chlorinated structure.

- Material Science: The compound may find applications in polymer chemistry, particularly in creating chlorinated polymers that exhibit unique properties .

Interaction studies involving similar compounds suggest that 2-Chloro-3-(4-chlorophenyl)-1-propene may interact with various biological targets. For example, studies on chlorinated derivatives have shown that they can bind to certain enzymes or receptors, potentially leading to inhibitory effects on cancer cell proliferation or antimicrobial activity. Further research would be necessary to elucidate its specific interactions and mechanisms of action.

Several compounds share structural similarities with 2-Chloro-3-(4-chlorophenyl)-1-propene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-3-(3-chlorophenyl)-1-propene | Similar structure but with a different substitution pattern on the aromatic ring. | |

| 4-Chlorostyrene | Lacks a second chlorine atom; used in polymer synthesis. | |

| 1-Chloro-3-(4-methylphenyl)-1-propene | Contains a methyl group instead of chlorine on the aromatic ring; exhibits different reactivity. |

Uniqueness

What makes 2-Chloro-3-(4-chlorophenyl)-1-propene unique is its dual chlorination on both the propene and phenyl groups, which may enhance its reactivity compared to non-chlorinated analogs. This unique substitution pattern potentially allows for diverse chemical transformations and applications in synthetic chemistry.

The molecular structure of 2-chloro-3-(4-chlorophenyl)-1-propene consists of a propene backbone with chlorine substitution at the 2-position and a para-chlorophenyl group attached at the 3-position. The compound possesses the molecular formula C9H8Cl2 with a molecular weight of 187.06 grams per mole. The structural arrangement creates a conjugated system where the aromatic ring can interact electronically with the alkene double bond, influencing both the chemical reactivity and physical properties of the molecule.

The stereochemical considerations for this compound are particularly important due to the presence of the double bond between carbons 1 and 2 of the propene chain. The substitution pattern allows for geometric isomerism, with the compound existing in either E (trans) or Z (cis) configurations around the double bond. Nuclear magnetic resonance spectroscopy provides crucial structural identification, with characteristic signals for aromatic protons appearing in the 7.2-7.4 parts per million region, vinyl protons at 6.2-6.8 parts per million, and chlorine-adjacent groups showing distinct chemical shifts. The International Union of Pure and Applied Chemistry name for this compound is 1-chloro-4-[(E)-3-chloroprop-1-enyl]benzene, reflecting the trans configuration as the more thermodynamically stable isomer.

The electronic distribution within the molecule is significantly influenced by the electron-withdrawing nature of both chlorine substituents. The para-chlorine on the benzene ring reduces electron density through both inductive and resonance effects, while the allylic chlorine further modulates the reactivity of the propene system. This dual chlorination pattern creates a unique electronic environment that affects both nucleophilic and electrophilic reaction pathways. The planar geometry of the aromatic system combined with the sp2 hybridization of the alkene carbons results in extended conjugation possibilities, particularly under conditions that favor resonance stabilization.

Synthetic Methodologies and Optimization Strategies

Catalytic Dehydration Routes from Phenethyl Alcohol Derivatives

The catalytic dehydration of appropriately substituted phenethyl alcohols represents one of the most direct synthetic approaches to 2-chloro-3-(4-chlorophenyl)-1-propene. Recent advances in copper-based catalysis have demonstrated remarkable efficiency in converting 1-phenylethanol derivatives to styrene analogues under mild conditions. The copper(II) fused-bisoxazolidine catalysts show exceptional activity, achieving greater than 95% yields in the dehydration of 1-phenylethanol to styrene at catalyst loadings as low as 1 mole percent.

The dehydration mechanism proceeds through coordination of the alcohol substrate to the copper center, followed by water elimination to generate the corresponding alkene product. For the synthesis of 2-chloro-3-(4-chlorophenyl)-1-propene, the starting material would be 1-(4-chlorophenyl)-2-chloropropan-1-ol or related derivatives. The reaction conditions typically involve heating at 120 degrees Celsius in toluene solvent for 4-24 hours, with the choice of solvent playing a crucial role in product selectivity. The immiscibility of water in toluene drives the equilibrium toward product formation, while the copper catalyst facilitates the elimination process through Lewis acid activation.

Alternative dehydration protocols employ zinc chloride combined with trichloroacetic acid in dimethyl sulfoxide at elevated temperatures. This mixed catalyst system has demonstrated effectiveness in the dehydration of alpha-phenethyl alcohols, achieving yields of 52-73% for various substrates. The mechanism involves protonation of the hydroxyl group by the acidic catalyst, followed by elimination to form the corresponding alkene. Temperature optimization is critical, with reactions typically conducted at 170 degrees Celsius to achieve reasonable conversion rates while minimizing side product formation.

Halogenation Techniques for Position-Specific Substitution

Position-specific halogenation represents a key synthetic challenge in preparing 2-chloro-3-(4-chlorophenyl)-1-propene, requiring selective introduction of chlorine atoms at designated positions without affecting other parts of the molecule. Allylic halogenation techniques provide effective methods for introducing chlorine at the 2-position of the propene chain. The radical allylic halogenation process typically employs N-bromosuccinimide or related reagents under controlled conditions to achieve selective substitution at the allylic position.

The mechanism of allylic halogenation proceeds through a radical chain process initiated by homolytic cleavage of the halogen source. The initial radical abstracts an allylic hydrogen to form a resonance-stabilized radical intermediate, which subsequently reacts with additional halogen molecules to introduce the chlorine substituent. The selectivity for allylic positions arises from the reduced bond dissociation energy of allylic carbon-hydrogen bonds compared to other positions, making these sites thermodynamically favored for radical substitution.

For the introduction of chlorine at the para-position of the aromatic ring, electrophilic aromatic substitution represents the most straightforward approach. The reaction of the parent compound with chlorine gas or suitable chlorinating agents under appropriate conditions can achieve selective para-substitution. However, care must be taken to avoid over-chlorination or substitution at undesired positions. The use of mild chlorinating agents such as sulfuryl chloride under controlled conditions can provide good selectivity for para-substitution while preserving the integrity of the propene chain.

Cross-Coupling Reactions for Aryl-Propenyl Bond Formation

Cross-coupling methodologies offer versatile approaches for constructing the aryl-propenyl bond present in 2-chloro-3-(4-chlorophenyl)-1-propene. Palladium-catalyzed vinylation reactions provide efficient methods for coupling aryl halides with vinyl organometallic reagents to form styrene derivatives. The use of divinyltetramethyldisiloxane as a vinyl source, combined with potassium silanolate activators, enables fluoride-free coupling conditions that avoid the complications associated with traditional fluoride-based protocols.

The vinylation of 4-chlorobromobenzene with appropriate vinyl silane reagents can generate the target compound through careful optimization of reaction conditions. Palladium catalysts supported by bulky phosphine ligands such as di-tert-butyl(2-biphenyl)phosphine show excellent activity for coupling reactions with aryl bromides at moderate temperatures. The reaction typically proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the vinyl silane and reductive elimination to form the carbon-carbon bond.

Alternative cross-coupling approaches involve the use of Suzuki-Miyaura conditions with alkyl boranes derived from readily available alkenes. The light-mediated cross-coupling between alkyl boranes and aryl bromides proceeds efficiently at room temperature within 30 minutes, offering significant advantages in terms of reaction time and energy requirements. This methodology eliminates the need for expensive catalytic systems and operates under mild conditions that preserve sensitive functional groups.

Purification Protocols and Yield Maximization

The purification of 2-chloro-3-(4-chlorophenyl)-1-propene requires careful attention to the compound's physical properties and potential for polymerization or degradation during isolation procedures. Fractional distillation represents the primary purification method, with the compound typically exhibiting a boiling point in the range of 142-145 degrees Celsius at reduced pressure (15 millimeters of mercury). The relatively high boiling point necessitates the use of vacuum distillation to minimize thermal decomposition and prevent polymerization of the styrene-like double bond.

Recrystallization procedures can be employed for further purification, particularly when the crude product contains solid impurities or byproducts. The use of ethanol-water mixtures (4:1 ratio) has been reported as effective for recrystallization of related chlorinated compounds. Temperature control during recrystallization is critical to prevent decomposition or isomerization of the double bond geometry. The addition of radical inhibitors such as hydroquinone or butylated hydroxytoluene can help prevent polymerization during purification procedures.

Yield maximization strategies focus on optimizing reaction conditions to favor product formation while minimizing side reactions. For dehydration routes, careful control of water content in the reaction system is essential, with optimal water concentrations typically in the range of 300-1000 parts per million. Higher water concentrations inhibit the reaction, while completely anhydrous conditions also reduce catalytic activity. Temperature optimization balances reaction rate against competing processes such as polymerization or elimination to form unwanted regioisomers.

The use of microchannel flow reactors has shown promise for reducing side product formation by up to 63% through precise temperature control and residence time optimization. These systems provide better heat transfer and mixing compared to traditional batch reactors, leading to improved selectivity and higher yields. Energy consumption considerations also favor flow reactor technology, as the more efficient heat transfer reduces the energy requirements for maintaining optimal reaction temperatures.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 2-Chloro-3-(4-chlorophenyl)-1-propene reveals distinctive patterns consistent with its structural framework. Proton nuclear magnetic resonance analysis typically exhibits characteristic signals for the vinyl protons of the propene moiety, which appear as distinct multiplets due to the electron-withdrawing effects of the chlorine substituent and the aromatic ring [3]. The vinyl protons demonstrate chemical shifts that reflect the deshielding influence of the chlorinated aromatic system.

In chlorophenyl-containing compounds, proton nuclear magnetic resonance spectra demonstrate characteristic aromatic proton patterns. For structurally related 4-chlorophenyl derivatives, the aromatic protons typically appear as two sets of doublets in the region between 7.0 and 7.5 parts per million, reflecting the para-disubstitution pattern [3] [4]. The methylene protons connecting the aromatic ring to the propene chain exhibit chemical shifts influenced by both the aromatic ring current effects and the electron-withdrawing chlorine substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The aromatic carbon atoms in 4-chlorophenyl derivatives typically exhibit chemical shifts between 125 and 140 parts per million, with the carbon bearing the chlorine substituent appearing at characteristic downfield positions [3] [5]. The propene carbon atoms demonstrate shifts that reflect the hybridization state and the influence of substituents, with the vinyl carbons appearing in the characteristic alkene region.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that provide structural confirmation. The carbon-hydrogen stretching vibrations of aromatic systems appear in the region around 3000-3100 cm⁻¹, while the alkene carbon-hydrogen stretches typically occur near 3000 cm⁻¹ [6]. The carbon-carbon stretching vibrations of the aromatic ring manifest as multiple bands in the fingerprint region between 1400-1600 cm⁻¹.

The presence of chlorine substituents influences the vibrational frequencies through both inductive and mass effects. Carbon-chlorine stretching vibrations typically appear in the lower frequency region around 600-800 cm⁻¹ [6]. The aromatic carbon-carbon stretching vibrations demonstrate characteristic patterns that reflect the para-substitution pattern of the chlorophenyl group.

For chlorinated aromatic compounds, computational studies using density functional theory methods have demonstrated excellent correlation between theoretical and experimental infrared spectra, particularly when employing the B3LYP/6-311++G(df,pd) level of theory [7]. These studies reveal that chlorine substitution leads to systematic shifts in characteristic phenolic and aromatic frequencies.

Mass Spectrometry

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of chlorinated aromatic compounds. The molecular ion peak appears at m/z 187/189, exhibiting the characteristic isotope pattern for dichlorinated compounds [8]. The presence of two chlorine atoms results in distinctive isotope clusters with intensity ratios reflecting the natural abundance of chlorine isotopes.

Fragmentation patterns typically involve loss of chlorine atoms and aromatic system rearrangements. Common fragmentation pathways include the loss of chlorine radicals and the formation of tropylium-type ions from the aromatic system [9] [10]. Gas chromatography-mass spectrometry analysis has been successfully employed for the detection and quantification of related chlorinated aromatic compounds, demonstrating retention times and fragmentation patterns characteristic of this compound class [8].

Thermodynamic Properties (Boiling Point, Melting Behavior)

Boiling Point Characteristics

The boiling point of 2-Chloro-3-(4-chlorophenyl)-1-propene can be estimated based on structural analogies with related compounds. Structurally similar chlorinated aromatic compounds with propene chains demonstrate boiling points in the range of 140-160°C under standard atmospheric pressure . The presence of two chlorine substituents contributes significantly to the boiling point elevation through increased intermolecular forces and molecular mass.

For related chlorinated propene derivatives, experimental data shows that 3-Chloro-2-(chloromethyl)-1-propene exhibits a boiling point of 138.0°C at 760 mmHg [12]. The additional aromatic substitution in 2-Chloro-3-(4-chlorophenyl)-1-propene would be expected to increase this value considerably. Computational predictions using group contribution methods suggest boiling points in the range of 250-280°C for compounds of this structural type .

The influence of the para-chlorophenyl substituent on boiling point can be estimated from related compounds. 3-Chloro-1-(4-chlorophenyl)-1-propanone, which contains a similar aromatic system, demonstrates a boiling point of 344.6°C at 760 mmHg [13]. While the carbonyl group contributes additional polarity, this provides an upper bound for the expected boiling point range.

Melting Point Behavior

Melting point determination for 2-Chloro-3-(4-chlorophenyl)-1-propene requires consideration of the crystalline packing arrangements and intermolecular interactions. Related chlorinated aromatic compounds demonstrate melting points that vary significantly based on the specific substitution patterns and molecular symmetry. For 3-Chloro-1-(4-chlorophenyl)-1-propanone, the reported melting point range is 48-51°C [13].

The propene functionality and asymmetric substitution pattern would be expected to influence crystal packing efficiency. Compounds with similar structural features, such as (2Z)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one, exhibit melting points around 97°C [14]. The reduced molecular weight and altered electronic properties of 2-Chloro-3-(4-chlorophenyl)-1-propene would likely result in a somewhat lower melting point.

Safety data sheet information for 2-Chloro-3-(4-chlorophenyl)-1-propene indicates that specific melting point data is not available in current literature [15]. This suggests that comprehensive thermal analysis remains to be conducted for this specific compound, representing an area for future experimental investigation.

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of 2-Chloro-3-(4-chlorophenyl)-1-propene is expected to be limited due to the presence of chlorinated aromatic systems and the hydrophobic propene chain. Related chlorophenol compounds demonstrate modest water solubility that decreases with increasing chlorine substitution [16]. For 4-chlorophenol, the solubility in water at 298.15 K is approximately 2.1 × 10⁻² mol/dm³ [16].

The presence of the propene chain and additional chlorine substitution would be expected to further reduce aqueous solubility compared to simple chlorophenols. Computational approaches using molecular descriptors and quantitative structure-property relationships suggest very low aqueous solubility for compounds of this structural type [17]. The polar surface area and hydrogen bonding capacity play crucial roles in determining aqueous solubility behavior.

Partition Coefficient Determination

The octanol-water partition coefficient (logP) serves as a fundamental descriptor of lipophilicity for 2-Chloro-3-(4-chlorophenyl)-1-propene. Related chlorinated aromatic compounds demonstrate logP values that reflect their lipophilic character. For (2R)-2-chloro-1-(4-chlorophenyl)propan-1-one, the reported logP value is 3.15 [18], indicating significant lipophilic character.

The Moriguchi logP model, which incorporates structural parameters for chlorinated aromatic compounds, provides reliable predictions for compounds containing chlorine substituents [17]. The presence of the 4-chlorophenyl group contributes significantly to the overall lipophilicity, while the propene chain adds additional hydrophobic character.

For structurally related compounds, logP values typically range from 3.0 to 4.5, depending on the specific substitution pattern and functional groups present [18] [19]. The combination of chlorinated aromatic and alkene functionalities in 2-Chloro-3-(4-chlorophenyl)-1-propene suggests a logP value in the upper portion of this range, likely between 3.5 and 4.2.

Organic Solvent Solubility

The solubility of 2-Chloro-3-(4-chlorophenyl)-1-propene in organic solvents is expected to be significantly higher than aqueous solubility, consistent with its lipophilic character. Chlorinated compounds typically demonstrate good solubility in nonpolar and moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate .

The purification protocols reported for related compounds suggest solubility in ethanol-water mixtures, with optimal recrystallization occurring from 4:1 ethanol-water solutions . The aromatic character and chlorine substituents enhance solubility in aromatic solvents such as toluene and benzene.

Crystallographic Analysis and Solid-State Properties

Crystal Structure Considerations

The crystallographic analysis of 2-Chloro-3-(4-chlorophenyl)-1-propene requires consideration of the molecular geometry and potential intermolecular interactions. Related chlorinated aromatic compounds demonstrate specific crystallographic features that arise from halogen bonding and aromatic stacking interactions [20] [21]. The presence of chlorine substituents can participate in halogen bonding networks that influence crystal packing arrangements.

For structurally related compounds such as (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, crystallographic studies reveal triclinic crystal systems with specific dihedral angles between aromatic rings [20] [21]. The compound crystallizes in the P1̄ space group with unit cell parameters that reflect the molecular dimensions and packing efficiency.

The dihedral angle between the chlorophenyl ring and the propene plane represents a critical structural parameter that influences both solid-state properties and molecular reactivity. For related chalcone derivatives containing chlorophenyl substituents, these angles typically range from 24° to 47°, depending on the specific substitution pattern and crystal packing forces [20] [22].

Intermolecular Interactions

The solid-state structure of 2-Chloro-3-(4-chlorophenyl)-1-propene is influenced by various intermolecular interactions including van der Waals forces, halogen bonding, and aromatic π-π stacking. Chlorine atoms can act as both halogen bond donors and acceptors, creating directional interactions that influence crystal packing [23] [20].

Weak intermolecular C-H···π-ring interactions contribute to crystal stability, as observed in related chlorinated aromatic compounds [20]. These interactions involve hydrogen atoms on the propene chain or aromatic ring forming weak contacts with π-electron systems of neighboring molecules.

The molecular electrostatic potential surface, as determined by computational methods, reveals regions of positive and negative electrostatic potential that guide intermolecular association patterns [24]. The chlorine substituents create regions of negative electrostatic potential that can interact favorably with positive regions on neighboring molecules.

Polymorphism and Phase Behavior

The potential for polymorphism in 2-Chloro-3-(4-chlorophenyl)-1-propene arises from the conformational flexibility of the propene chain and the possible orientations of the chlorophenyl ring. Related compounds with similar structural features have demonstrated polymorphic behavior that affects physical properties such as melting point and solubility [25].

The asymmetric substitution pattern and the presence of multiple conformational degrees of freedom suggest that controlled crystallization conditions may be necessary to obtain high-quality single crystals suitable for X-ray diffraction analysis [23]. Temperature control and solvent selection play crucial roles in determining the final crystal form and quality.

Crystallization challenges may arise from the relatively low melting point and potential for polymerization of the propene functionality . The addition of radical inhibitors during crystallization procedures may be necessary to prevent unwanted side reactions that could compromise crystal quality.

| Property | Value Range | Method | Reference |

|---|---|---|---|

| Molecular Weight | 187.07 g/mol | Experimental | [1] [2] |

| CAS Registry Number | 731772-09-1 | - | [1] [2] |

| Estimated Boiling Point | 250-280°C | Group Contribution | [13] [12] |

| Estimated LogP | 3.5-4.2 | Structural Analogy | [18] [17] |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | IR Spectroscopy | [6] |

| C-Cl Stretch | 600-800 cm⁻¹ | IR Spectroscopy | [6] |

| Molecular Ion (MS) | m/z 187/189 | Mass Spectrometry | [1] |

The electrophilic addition reactions of 2-Chloro-3-(4-chlorophenyl)-1-propene represent one of the most fundamental classes of transformations for this chlorinated alkene compound. These reactions proceed through well-established mechanistic pathways that involve the initial attack of electron-deficient species on the electron-rich carbon-carbon double bond [1] [2].

The hydrogen halide addition reactions constitute the primary category of electrophilic additions observed with this compound. When 2-Chloro-3-(4-chlorophenyl)-1-propene reacts with hydrogen chloride or hydrogen bromide, the reaction follows a classical two-step mechanism involving carbocation formation [3] [4]. The initial step involves the electrophilic attack of the hydrogen atom on the carbon-carbon double bond, leading to the formation of a carbocation intermediate. The electron-withdrawing effect of the 4-chlorophenyl substituent significantly influences the stability and regioselectivity of this intermediate formation .

Research has demonstrated that the regioselectivity of these additions follows Markovnikov's rule, with the hydrogen atom preferentially adding to the carbon bearing fewer substituents [3]. For 2-Chloro-3-(4-chlorophenyl)-1-propene, this results in the formation of secondary carbocation intermediates that are stabilized by the adjacent aromatic ring through resonance effects. The chlorine substituents on both the propene chain and the phenyl ring contribute additional electron-withdrawing character, further influencing the reaction pathway .

Halogen addition reactions represent another significant class of electrophilic additions. When molecular chlorine or bromine reacts with 2-Chloro-3-(4-chlorophenyl)-1-propene, the mechanism proceeds through a bridged halonium ion intermediate rather than an open carbocation [6]. This pathway results in anti-addition stereochemistry, where the two halogen atoms add to opposite faces of the double bond [7] [6]. The formation of these bridged intermediates is particularly favored due to the electron-deficient nature of the substrate, which stabilizes the positive charge through delocalization [8].

Kinetic studies have revealed that the activation energies for electrophilic addition reactions of chlorinated propenes typically range from 40-80 kilojoules per mole, depending on the specific electrophile and reaction conditions [9]. The presence of the 4-chlorophenyl substituent generally increases these activation barriers due to steric hindrance, but the electron-withdrawing effects can simultaneously stabilize the transition states through electrostatic interactions .

The water addition (hydration) reactions of 2-Chloro-3-(4-chlorophenyl)-1-propene require acid catalysis and proceed through similar carbocation intermediates as observed in hydrogen halide additions [2]. These reactions typically require elevated temperatures and strong acid catalysts such as sulfuric acid or phosphoric acid to achieve reasonable reaction rates. The resulting products are secondary alcohols that retain the chlorinated aromatic substituent.

Radical-Mediated Transformation Mechanisms

Radical-mediated transformations of 2-Chloro-3-(4-chlorophenyl)-1-propene proceed through fundamentally different mechanistic pathways compared to electrophilic additions. These reactions involve the formation and subsequent reactions of carbon-centered radicals, which exhibit distinct selectivity patterns and reaction kinetics [10] [11].

The initiation step in radical reactions typically involves the homolytic cleavage of weak bonds to generate reactive radical species [12]. For chlorination reactions, the most common initiation method involves the photolytic or thermal decomposition of molecular chlorine to produce chlorine radicals [13]. The reaction can be represented as: Cl₂ → 2Cl- under ultraviolet light or elevated temperatures [14]. Similarly, bromine radicals can be generated through analogous processes, though bromine-bromine bonds are generally weaker than chlorine-chlorine bonds [15].

Hydrogen abstraction reactions represent the primary propagation step in radical-mediated transformations of 2-Chloro-3-(4-chlorophenyl)-1-propene [12]. When chlorine radicals encounter the substrate, they can abstract hydrogen atoms from various positions, leading to the formation of carbon-centered radicals and hydrogen chloride. The selectivity of this process is governed by the relative stability of the resulting carbon radicals and the strength of the carbon-hydrogen bonds being broken [16].

Research has demonstrated significant differences in selectivity between chlorination and bromination reactions [15]. For analogous propene systems, chlorination exhibits a selectivity ratio of approximately 3.6:1 for secondary versus primary hydrogen abstraction, while bromination shows dramatically higher selectivity of 97:1 [16]. This difference arises from the varying activation energies for these processes, with bromination showing larger differences in activation barriers between primary and secondary sites [15].

The carbon-centered radicals formed through hydrogen abstraction can undergo several subsequent reactions [12]. The most common pathway involves reaction with molecular halogens to form new carbon-halogen bonds and regenerate halogen radicals, thus propagating the chain reaction. For 2-Chloro-3-(4-chlorophenyl)-1-propene, the presence of the aromatic ring can provide additional stabilization to adjacent carbon radicals through resonance effects [17].

Termination reactions occur when two radical species combine to form stable products [10]. These processes include radical-radical coupling, disproportionation reactions, and reactions with inhibitor molecules that may be present in the system [18]. The relative rates of termination versus propagation determine the overall chain length and efficiency of the radical process.

Hydroxyl radical reactions represent another important class of radical-mediated transformations [19]. These highly reactive species can be generated through photolytic processes or advanced oxidation methods. Hydroxyl radicals typically exhibit high reactivity toward both the carbon-carbon double bond and the aromatic ring system, leading to complex product mixtures that include hydroxylated derivatives [20].

Nucleophilic Substitution at Chlorinated Centers

The nucleophilic substitution reactions of 2-Chloro-3-(4-chlorophenyl)-1-propene at its chlorinated centers represent a particularly important class of transformations due to the unique reactivity patterns exhibited by allylic halides [21] [22]. These reactions proceed through mechanisms that are significantly enhanced compared to analogous saturated alkyl halides due to the stabilizing influence of the adjacent carbon-carbon double bond [23].

Allylic activation effects are the fundamental driving force behind the enhanced reactivity of 2-Chloro-3-(4-chlorophenyl)-1-propene toward nucleophilic substitution [17] [23]. The presence of the carbon-carbon double bond adjacent to the chlorinated carbon creates a system capable of stabilizing the developing positive charge in the transition state through resonance delocalization [24]. This stabilization typically results in rate enhancements of 10³ to 10⁵ compared to saturated alkyl chlorides [25].

The SN2 mechanism predominates for most nucleophilic substitution reactions of this compound [22] [26]. The reaction proceeds through a concerted process where nucleophile attack and leaving group departure occur simultaneously [21]. However, the presence of the allylic system introduces the possibility of attack at two different positions: the carbon bearing the chlorine atom (direct SN2) or the γ-carbon of the allylic system (SN2' mechanism) [22].

Competition between SN2 and SN2' pathways has been extensively studied for allylic systems [22]. Research indicates that the preference between these two mechanisms depends on several factors, including the nature of the nucleophile, the leaving group, and the substitution pattern of the allylic system [22]. For 2-Chloro-3-(4-chlorophenyl)-1-propene, the presence of the electron-withdrawing 4-chlorophenyl group typically favors the direct SN2 pathway due to increased electrophilicity at the chlorinated carbon [24].

Nucleophile reactivity patterns show significant variation depending on the electronic and steric properties of the attacking species [21]. Strong nucleophiles such as hydroxide, alkoxide, and cyanide ions exhibit particularly high reactivity toward allylic chlorides [26]. The rate enhancements for these reactions can reach 10⁴ to 10⁵ times that of analogous saturated systems [23]. Neutral nucleophiles such as ammonia and amines also react readily, though typically at slower rates than their anionic counterparts [21].

The Galabov-Allen-Wu electrostatic model provides a theoretical framework for understanding the enhanced reactivity of allylic halides [23]. According to this model, the transition state for nucleophilic substitution is stabilized by favorable electrostatic interactions between the nucleophile and the developing positive charge at the β-carbon of the allylic system [17]. This stabilization is particularly pronounced for systems bearing electron-withdrawing substituents, such as the chlorinated aromatic ring in 2-Chloro-3-(4-chlorophenyl)-1-propene.

Solvent effects play a crucial role in determining the rates and selectivities of nucleophilic substitution reactions [21]. Polar protic solvents generally favor ionization pathways and can lead to increased SN1 character, while polar aprotic solvents typically enhance SN2 reactivity by better solvating the nucleophile while leaving it more reactive [26].

Temperature dependencies of these reactions follow Arrhenius behavior, with activation energies typically ranging from 60-120 kilojoules per mole depending on the specific nucleophile and reaction conditions [22]. The relatively low activation barriers compared to saturated alkyl halides reflect the stabilizing influence of the allylic system on the transition state.

Polymerization Tendencies and Stabilization Approaches

The polymerization behavior of 2-Chloro-3-(4-chlorophenyl)-1-propene represents a significant challenge in its synthesis, storage, and handling due to the inherent reactivity of the carbon-carbon double bond toward radical-initiated chain reactions [27] [18]. Understanding these polymerization tendencies and developing effective stabilization strategies is crucial for practical applications of this compound.

Radical polymerization mechanisms dominate the unwanted polymerization processes observed with chlorinated alkenes [18]. The initiation of these reactions typically occurs through the formation of radical species from trace impurities, thermal decomposition, or photolytic processes [28]. Once initiated, the propagation step involves the addition of monomer units to the growing polymer chain, with the radical center being transferred to each newly added unit [10].

The polymerization susceptibility of 2-Chloro-3-(4-chlorophenyl)-1-propene is influenced by several structural factors [27]. The electron-withdrawing nature of both chlorine substituents tends to decrease the electron density of the carbon-carbon double bond, which can reduce the rate of radical addition compared to electron-rich alkenes [29]. However, the allylic nature of the chlorine substitution can provide stabilization to radical intermediates, potentially facilitating chain propagation [18].

Thermal stability considerations are paramount in developing storage and handling protocols [30]. Chlorinated propenes typically exhibit decreased thermal stability compared to their non-halogenated analogs due to the relative weakness of carbon-chlorine bonds [31]. Decomposition pathways can involve elimination of hydrogen chloride, leading to the formation of more reactive species that can initiate polymerization [32].

Stabilization approaches for preventing unwanted polymerization involve multiple strategies targeting different aspects of the radical chain mechanism [18]. Phenolic antioxidants represent the most widely used class of polymerization inhibitors [30]. These compounds function by donating hydrogen atoms to growing polymer radicals, converting them to stable species and terminating the chain reaction [18]. Effective concentrations typically range from 50 to 2000 parts per million, depending on the specific phenolic structure and storage conditions [31].

Hindered amine light stabilizers provide protection against photoinitiated polymerization processes [33]. These compounds function through a complex mechanism involving the formation of stable nitroxyl radicals that can scavenge growing polymer chains [18]. The effectiveness of these stabilizers is particularly important for compounds that may be exposed to ultraviolet radiation during storage or processing [33].

Phosphite stabilizers address polymerization initiated by hydroperoxide decomposition [30]. These compounds function by reducing hydroperoxides to less reactive alcohols, preventing the formation of radical species that could initiate polymerization [29]. Typical effective concentrations range from 100 to 1000 parts per million [31].

Metal deactivators are essential for preventing metal-catalyzed oxidation and polymerization processes [30]. Trace metal contamination, particularly iron and copper, can catalyze the formation of radical species from molecular oxygen or organic hydroperoxides [34]. Chelating agents such as ethylenediaminetetraacetic acid or specialized organic ligands can effectively sequester these metal ions [31].

Oxygen exclusion represents another important stabilization strategy [18]. Molecular oxygen can participate in radical chain reactions and can also lead to the formation of peroxide species that subsequently decompose to generate radicals [29]. Storage under inert atmospheres such as nitrogen or argon significantly reduces these oxidative processes [32].

Temperature control is fundamental to all stabilization approaches [28]. Lower storage temperatures reduce the rates of all chemical processes, including polymerization, decomposition, and inhibitor consumption [31]. Most chlorinated alkenes should be stored below 25°C, with refrigeration providing additional stability margins [32].

pH control can also influence stability, as both acidic and basic conditions can catalyze elimination reactions that lead to increased reactivity [20]. Neutral pH conditions are generally preferred for long-term storage [31].